molecular formula C33H57N3O18 B1439790 DNP-PEG12-acid CAS No. 1334178-00-5

DNP-PEG12-acid

Cat. No. B1439790
CAS RN: 1334178-00-5
M. Wt: 783.8 g/mol
InChI Key: NPMXZVXDKCQLJY-UHFFFAOYSA-N
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Description

DNP-PEG12-acid is a polyethylene glycol (PEG)-based PROTAC linker . It contains a DNP moiety and a carboxylic acid terminal group . DNP is involved in biological applications such as participating in ion transport across membranes .


Synthesis Analysis

DNP-PEG12-acid can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .


Molecular Structure Analysis

The molecular weight of DNP-PEG12-acid is 783.81 . Its formula is C33H57N3O18 . The SMILES representation is O=N+=O)C(N+=O)=C1)[O-] .


Chemical Reactions Analysis

The carboxylic acid in DNP-PEG12-acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds .


Physical And Chemical Properties Analysis

DNP-PEG12-acid has a molecular weight of 783.8 g/mol .

Scientific Research Applications

PROTAC Linker

DNP-PEG12-acid: is primarily used as a polyethylene glycol (PEG)-based PROTAC linker . PROTACs (PROteolysis TArgeting Chimeras) are molecules designed to degrade specific proteins of interest within cells. The PEG linker in DNP-PEG12-acid provides flexibility and solubility, allowing the PROTAC molecule to effectively bind to both the target protein and the E3 ubiquitin ligase, facilitating the protein’s ubiquitination and subsequent degradation by the proteasome.

Drug Delivery Systems

Due to its PEGylation properties, DNP-PEG12-acid can enhance the pharmacokinetic profiles of drugs . The hydrophilic nature of the PEG chain can improve the water solubility of hydrophobic drugs, reduce immunogenicity, and extend the circulating half-life of therapeutic agents.

Bioconjugation

The carboxylic acid group in DNP-PEG12-acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds . This property is utilized in bioconjugation techniques to attach various biomolecules to PEG linkers, which is essential for developing antibody-drug conjugates (ADCs) and other targeted therapies.

Ion Transport Studies

DNP-PEG12-acid contains a DNP moiety that is involved in biological applications such as participating in ion transport across membranes . This characteristic makes it valuable for studying ion channels and transporters, which are critical for maintaining cellular homeostasis.

Surface Modification

The PEG linker can be used to modify surfaces to resist protein adsorption and cell adhesion, which is beneficial for creating biocompatible materials . Such surface modifications are crucial in medical device manufacturing and tissue engineering.

Nanotechnology

In nanotechnology, DNP-PEG12-acid can be used to stabilize nanoparticles and prevent their aggregation in biological fluids . The PEGylation of nanoparticles enhances their biocompatibility and enables them to evade the immune system, making them suitable for diagnostic and therapeutic applications.

Mechanism of Action

The mechanism of action of DNP-PEG12-acid is related to its role as a PROTAC linker . PROTACs work by bringing a target protein and an E3 ubiquitin ligase into proximity, which leads to the ubiquitination and subsequent degradation of the target protein .

Safety and Hazards

DNP-PEG12-acid is not classified as a hazard . In case of skin contact, it is recommended to wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

The future directions of DNP-PEG12-acid are likely to be influenced by its role as a PROTAC linker . As PROTAC technology continues to evolve, DNP-PEG12-acid may find increasing use in the development of new PROTACs for targeted protein degradation .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H57N3O18/c37-33(38)3-5-43-7-9-45-11-13-47-15-17-49-19-21-51-23-25-53-27-28-54-26-24-52-22-20-50-18-16-48-14-12-46-10-8-44-6-4-34-31-2-1-30(35(39)40)29-32(31)36(41)42/h1-2,29,34H,3-28H2,(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMXZVXDKCQLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H57N3O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DNP-PEG12-acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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